molecular formula C14H12N2 B3368436 Anthracen-1-YL-hydrazine CAS No. 210696-84-7

Anthracen-1-YL-hydrazine

Cat. No.: B3368436
CAS No.: 210696-84-7
M. Wt: 208.26 g/mol
InChI Key: DTSQOQPBSLQNAV-UHFFFAOYSA-N
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Description

Anthracen-1-YL-hydrazine is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon consisting of three fused benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Anthracen-1-YL-hydrazine can be synthesized through the reaction of anthracene derivatives with hydrazine hydrate. One common method involves the reaction of 4-anthracen-9-yl-4-oxo-but-2-enoic acid with hydrazine hydrate in dry benzene, followed by refluxing the mixture for several hours . The resulting product is then purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the synthesis typically involves large-scale reactions using similar reagents and conditions as those used in laboratory settings. The scalability of the reaction and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

Anthracen-1-YL-hydrazine undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of anthraquinone derivatives.

    Reduction: Reduction reactions can modify the hydrazine moiety, potentially leading to the formation of hydrazones.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives, hydrazones, and various substituted anthracene compounds .

Scientific Research Applications

Anthracen-1-YL-hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism by which Anthracen-1-YL-hydrazine exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate with DNA, disrupting its structure and function, leading to the inhibition of DNA replication and transcription . This mechanism is similar to that of other anthracene derivatives, which are known for their antineoplastic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazine moiety, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

anthracen-1-ylhydrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2/c15-16-14-7-3-6-12-8-10-4-1-2-5-11(10)9-13(12)14/h1-9,16H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTSQOQPBSLQNAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC=C3NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622596
Record name (Anthracen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210696-84-7
Record name (Anthracen-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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